molecular formula C7H11NO2 B13480149 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B13480149
M. Wt: 141.17 g/mol
InChI Key: PBBIAPCMFONELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-azabicyclo[211]hexane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound can be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions are typically 1,2-disubstituted bicyclo[2.1.1]hexane derivatives, which can be further functionalized for various applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other bicyclo[2.1.1]hexane derivatives, such as 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid. These compounds share similar structural features but differ in their functional groups and specific applications.

Uniqueness: What sets 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid apart is its unique combination of a bicyclic structure with a carboxylic acid group, which provides distinct chemical properties and reactivity . This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c1-6-2-7(3-6,5(9)10)8-4-6/h8H,2-4H2,1H3,(H,9,10)

InChI Key

PBBIAPCMFONELJ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(NC2)C(=O)O

Origin of Product

United States

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